3-bromo-4-isopropoxy-N-methylbenzamide
Description
3-Bromo-4-isopropoxy-N-methylbenzamide is a benzamide derivative with a bromine atom at the 3-position, an isopropoxy group (–OCH(CH₃)₂) at the 4-position, and an N-methyl amide functional group. Its molecular formula is C₁₁H₁₄BrNO₂, with a molar mass of 272.14 g/mol. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its versatile substitution pattern, which allows for further functionalization.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14g/mol |
IUPAC Name |
3-bromo-N-methyl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)15-10-5-4-8(6-9(10)12)11(14)13-3/h4-7H,1-3H3,(H,13,14) |
InChI Key |
MWPLTWTZHNASOK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC)Br |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects and Structural Variations
The following compounds share structural similarities with 3-bromo-4-isopropoxy-N-methylbenzamide, differing primarily in substituent type, position, and functional groups:
Compound A : N-Isopropyl 4-Bromo-3-Methoxybenzamide (CAS 1072944-42-3)
- Structure : Bromine at 4-position , methoxy (–OCH₃) at 3-position , and N-isopropyl amide.
- Key Differences :
- Substituent positions reversed compared to the target compound.
- N-isopropyl group introduces greater steric bulk than N-methyl.
- Methoxy group is smaller and more electron-donating than isopropoxy.
- Implications : Altered steric and electronic properties may affect reactivity in cross-coupling reactions or metabolic stability .
Compound B : 3-Hydroxy-4-Iodo-N-Methoxy-N-Methylbenzamide
- Structure : Iodine at 4-position , hydroxyl (–OH) at 3-position , and N-methoxy-N-methyl amide.
- Key Differences :
- Iodine (larger, less electronegative) vs. bromine.
- Hydroxyl group increases polarity but reduces stability compared to isopropoxy.
- Implications : Iodine’s weaker C–I bond may enhance susceptibility to nucleophilic substitution, while the hydroxyl group could improve aqueous solubility .
Compound C : 3-Bromo-N-Methoxy-N-Methyl-4-(Trifluoromethyl)benzamide (CAS 1820664-98-9)
- Structure : Bromine at 3-position , trifluoromethyl (–CF₃) at 4-position , and N-methoxy-N-methyl amide.
- Molecular Formula: C₁₀H₉BrF₃NO₂; Molar Mass: 312.08 g/mol.
- Key Differences :
- Trifluoromethyl group (strong electron-withdrawing) vs. isopropoxy (electron-donating).
- N-methoxy-N-methyl amide introduces dual substitution on the nitrogen.
- Implications : The –CF₃ group enhances lipophilicity and may improve metabolic resistance, while electron-withdrawing effects could stabilize the amide bond .
Physicochemical and Functional Comparisons
| Property | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 272.14 g/mol | ~285 g/mol (estimated) | ~327 g/mol (estimated) | 312.08 g/mol |
| Substituents | 3-Br, 4-OCH(CH₃)₂, N-methyl | 4-Br, 3-OCH₃, N-isopropyl | 3-OH, 4-I, N-methoxy-N-Me | 3-Br, 4-CF₃, N-methoxy-N-Me |
| Polarity | Moderate (isopropoxy) | Moderate (methoxy) | High (hydroxyl) | Low (CF₃) |
| Electron Effects | Electron-donating (isopropoxy) | Electron-donating | Electron-withdrawing (I) | Strong EWG (CF₃) |
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